molecular formula C11H12F3NO2 B12316275 N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B12316275
M. Wt: 247.21 g/mol
InChI Key: DWAYVADTIIHHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is a chemical compound with a unique structure that includes a hydroxypropan-2-yl group and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with 1-amino-2-propanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of N-(1-oxopropan-2-yl)-2-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxypropan-2-yl)-2-methylbenzamide
  • N-(1-hydroxypropan-2-yl)-2-chlorobenzamide
  • N-(1-hydroxypropan-2-yl)-2-bromobenzamide

Uniqueness

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with hydrophobic regions of target proteins, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H12F3NO2/c1-7(6-16)15-10(17)8-4-2-3-5-9(8)11(12,13)14/h2-5,7,16H,6H2,1H3,(H,15,17)

InChI Key

DWAYVADTIIHHJX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.